N-[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21ClN4O2S and its molecular weight is 416.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is 416.1073748 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
Pyrazole derivatives, including those similar to the specified compound, are synthesized through various chemical reactions that offer insights into their structural and functional properties. For instance, research on pyrazole-3-carboxamide and carboxylate derivatives has explored their formation via reactions with binucleophiles, leading to compounds with potential applications in medicinal chemistry and materials science (Yıldırım, Kandemirli, & Akçamur, 2005). These studies often involve detailed spectroscopic analysis to determine the compounds' structures, providing a foundation for further exploration of their applications.
Functionalization Reactions and Potential Applications
The functionalization of pyrazole derivatives is a key area of research, highlighting the versatility of these compounds in synthetic chemistry. Experimental and theoretical studies have shed light on the functionalization reactions of pyrazole carboxylic acids and acid chlorides, revealing pathways to new derivatives with potential pharmacological and materials applications (Yıldırım, Kandemirli, & Demir, 2005). These findings are crucial for developing novel compounds with designed properties for specific applications.
Regiospecific Synthesis and Applications in Drug Discovery
The regiospecific synthesis of pyrazole derivatives highlights the precision achievable in creating compounds with specific structural features, which is critical for their potential applications in drug discovery and development. For example, the synthesis of 4-substituted 1H-pyrazole-5-carboxylates from unsymmetrical enaminodiketones demonstrates the ability to control the regiochemistry of the synthesis process, resulting in compounds with significant potential in medicinal chemistry and as materials for various applications (Rosa et al., 2008).
Properties
IUPAC Name |
N-[3-(benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-chloro-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c1-4-14-12(2)28-20(24-19(27)17-15(21)11-23-25(17)3)16(14)18(26)22-10-13-8-6-5-7-9-13/h5-9,11H,4,10H2,1-3H3,(H,22,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNJCWZAYMQTIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NCC2=CC=CC=C2)NC(=O)C3=C(C=NN3C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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